
2-Chloro-1-hydroxyhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-hydroxyhexan-3-one is a chemical compound with the molecular formula C6H11ClO2. It is a colorless liquid that is commonly used in scientific research for its various properties and applications. In
Mechanism Of Action
The mechanism of action of 2-Chloro-1-hydroxyhexan-3-one is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have various effects on biological systems.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-hydroxyhexan-3-one are not well understood. However, it is believed to have various effects on biological systems, including the inhibition of enzymes and the disruption of cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-1-hydroxyhexan-3-one in lab experiments is its ability to act as a chiral reagent, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the use of 2-Chloro-1-hydroxyhexan-3-one in scientific research. One possible direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another possible direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
2-Chloro-1-hydroxyhexan-3-one can be synthesized through the reaction of 2-chloroacetyl chloride with 1,6-hexanediol in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-1-hydroxyhexan-3-one with a yield of approximately 70%.
Scientific Research Applications
2-Chloro-1-hydroxyhexan-3-one is commonly used in scientific research for its various properties and applications. It is used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material for the synthesis of other chemicals, such as 2-chloro-1,3-dimethylimidazolinium chloride.
properties
CAS RN |
157474-45-8 |
|---|---|
Product Name |
2-Chloro-1-hydroxyhexan-3-one |
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
2-chloro-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3 |
InChI Key |
WHSGLNPIAHRFOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(CO)Cl |
Canonical SMILES |
CCCC(=O)C(CO)Cl |
synonyms |
3-Hexanone, 2-chloro-1-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



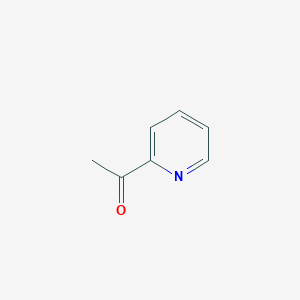
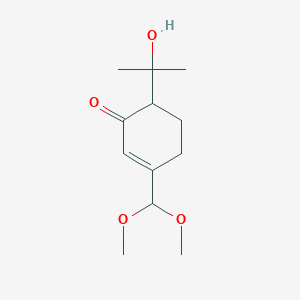
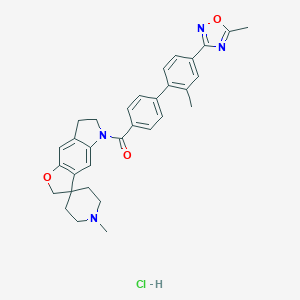
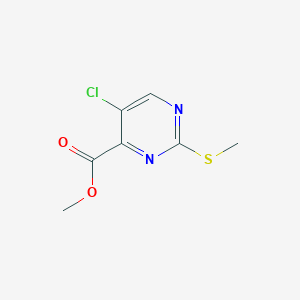
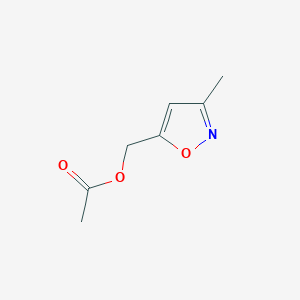
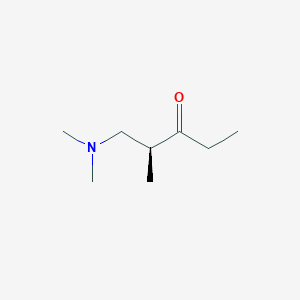
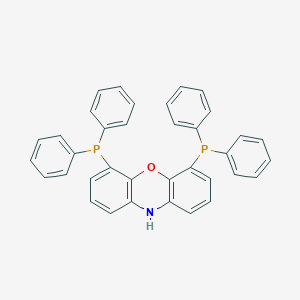
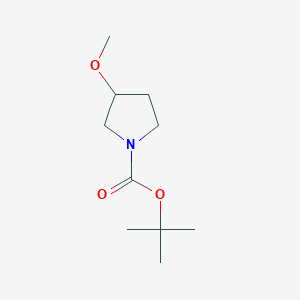
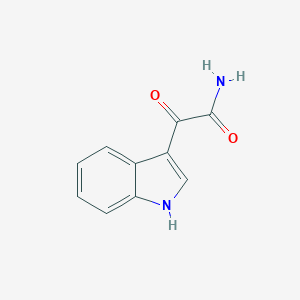
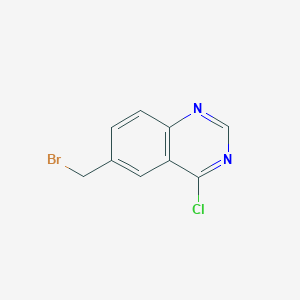
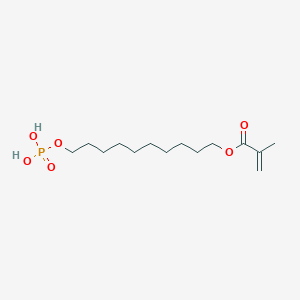
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)